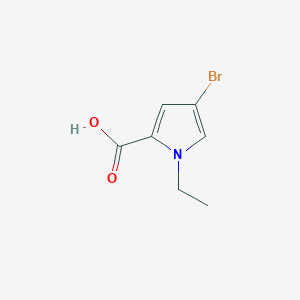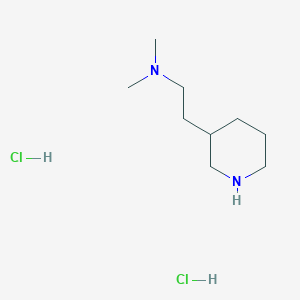
n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride
Descripción general
Descripción
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride, commonly referred to as DMEPE-DHC, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white powder with a molecular weight of 221.2 g/mol and a melting point of 140-145 °C, and is insoluble in water. DMEPE-DHC is a derivative of piperidine, an organic compound with a cyclic structure containing five carbon atoms, and is an important intermediate in the synthesis of many biologically active compounds. DMEPE-DHC is used in the synthesis of drugs, pesticides, and other compounds, and has been found to be an effective inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Overview
The compound N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride does not directly correspond to widely studied compounds in available scientific literature. However, the exploration of closely related compounds can offer insights into potential research applications and mechanisms of action.
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are significant in water technology, suggesting relevance to compounds with similar structures. NDMA, a nitrosamine like the specified compound, poses substantial health risks when present in drinking water, indicating the importance of understanding similar compounds' formation and removal processes (Nawrocki & Andrzejewski, 2011).
Sigma-1 Receptor Mediation and Tissue Protection
The sigma-1 receptor plays a role in cellular protective mechanisms, where naturally occurring compounds such as N,N-dimethyltryptamine (DMT) show potential therapeutic benefits. This suggests that compounds with structural or functional similarity may also engage in biologically significant interactions, offering a foundation for research into neuroprotective and regenerative medicine (Frecska et al., 2013).
Alternative Fuels and Environmental Impact
Dimethyl ether (DME), though chemically distinct, shares functional groups with the compound , highlighting the broader application of dimethyl compounds in energy. Research into DME underscores the environmental benefits and technical challenges of alternative fuels, suggesting a potential avenue for the application of similar compounds in sustainable energy solutions (Park & Lee, 2014).
Food-borne Amines and Health Implications
The presence of dimethylamine, a structural component of the specified compound, in various foods and its role as a precursor to carcinogenic nitrosamines, underscores the importance of studying such compounds. Understanding their formation, occurrence, and health implications is critical in assessing dietary risks and developing preventive strategies (Lin, 1986).
Propiedades
IUPAC Name |
N,N-dimethyl-2-piperidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-5-9-4-3-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXULICJZKAKIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



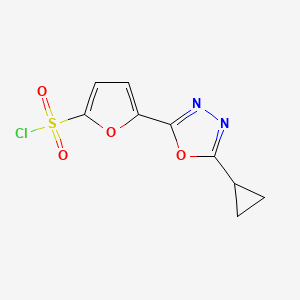
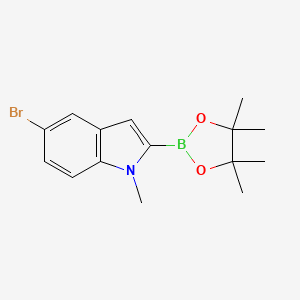


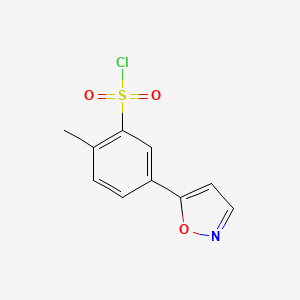


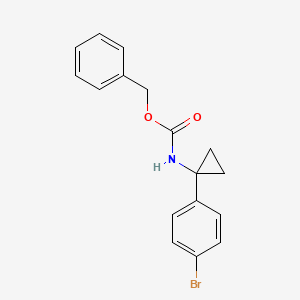
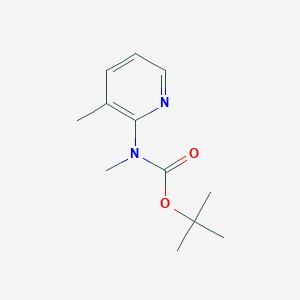


![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
